cis-3-Vinylcyclohexan-1-ol: Conformational Stability and Structural Differentiation
The cis-configuration of 3-vinylcyclohexan-1-ol dictates its most stable chair conformation, where both the hydroxyl and vinyl substituents adopt equatorial positions to minimize 1,3-diaxial interactions, in contrast to the trans-isomer, which forces one group into an axial orientation, resulting in a higher energy conformation [1]. This conformational preference is a fundamental difference that influences the compound's reactivity and physical behavior.
| Evidence Dimension | Conformational stability (chair conformer preference) |
|---|---|
| Target Compound Data | cis-3-Vinylcyclohexan-1-ol: Both -OH and -CH=CH₂ groups are equatorial in the most stable chair conformation [1]. |
| Comparator Or Baseline | trans-3-Vinylcyclohexan-1-ol: One group is axial, one equatorial in the most stable chair conformation [1]. |
| Quantified Difference | The cis-isomer is the thermodynamically more stable diastereomer due to reduced 1,3-diaxial steric strain [1]. |
| Conditions | Chair conformation analysis of substituted cyclohexanes [1]. |
Why This Matters
The conformational stability directly impacts the compound's physical properties and its behavior as a substrate in stereospecific reactions, making the cis-isomer a distinct and non-interchangeable chemical entity.
- [1] Chegg. (n.d.). Solved: Draw the most stable conformation for each of the following compounds: cis-3-vinylcyclohexanol. Retrieved from https://www.chegg.com/homework-help/questions-and-answers/1-24-pts-draw-stable-conformation-following-compounds-label-substituent-axial-equatorial-c-q57593824. View Source
